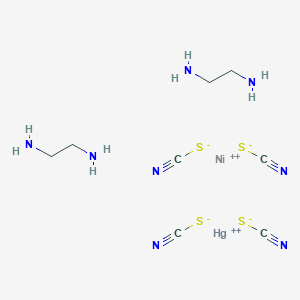
Bis(ethylenediamine)(mercurictetrathiocyanato)nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(ethylenediamine)(mercurictetrathiocyanato)nickel is a coordination complex that features nickel as the central metal ion, coordinated by ethylenediamine and mercurictetrathiocyanato ligands. Coordination complexes like this one are of significant interest in the field of inorganic chemistry due to their unique structural, electronic, and magnetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(ethylenediamine)(mercurictetrathiocyanato)nickel typically involves the reaction of nickel salts with ethylenediamine and mercurictetrathiocyanato ligands under controlled conditions. One common method involves dissolving nickel(II) chloride in water, followed by the addition of ethylenediamine. The resulting solution is then treated with a solution of mercurictetrathiocyanato in ethanol. The mixture is stirred and heated to facilitate the formation of the complex. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Bis(ethylenediamine)(mercurictetrathiocyanato)nickel can undergo various chemical reactions, including:
Oxidation and Reduction: The nickel center can participate in redox reactions, changing its oxidation state.
Substitution: Ligands in the coordination sphere can be replaced by other ligands under appropriate conditions.
Complexation: The compound can form additional complexes with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands such as ammonia or phosphines. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state complexes, while substitution reactions can produce new coordination complexes with different ligands.
Scientific Research Applications
Bis(ethylenediamine)(mercurictetrathiocyanato)nickel has several scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry, ligand exchange reactions, and redox behavior.
Biology: The compound’s interactions with biological molecules are of interest for understanding metal ion transport and storage in biological systems.
Medicine: Research into its potential therapeutic applications, such as antimicrobial and anticancer properties, is ongoing.
Industry: The compound’s unique properties make it useful in catalysis, materials science, and as a precursor for the synthesis of other complex materials
Mechanism of Action
The mechanism by which Bis(ethylenediamine)(mercurictetrathiocyanato)nickel exerts its effects involves coordination interactions between the nickel center and the ligands. The ethylenediamine ligands provide stability through chelation, while the mercurictetrathiocyanato ligands contribute to the compound’s electronic properties. These interactions influence the compound’s reactivity, redox behavior, and ability to form additional complexes .
Comparison with Similar Compounds
Similar Compounds
Bis(ethylenediamine)nickel(II) chloride: Similar in structure but lacks the mercurictetrathiocyanato ligands.
Hexaamminecobalt(III) chloride: Another coordination complex with different ligands and metal center.
Tris(ethylenediamine)nickel(II) chloride: Contains three ethylenediamine ligands but no mercurictetrathiocyanato ligands
Uniqueness
Bis(ethylenediamine)(mercurictetrathiocyanato)nickel is unique due to the presence of both ethylenediamine and mercurictetrathiocyanato ligands, which impart distinct electronic and structural properties
Properties
CAS No. |
80732-90-7 |
|---|---|
Molecular Formula |
C8H16HgN8NiS4 |
Molecular Weight |
611.8 g/mol |
IUPAC Name |
ethane-1,2-diamine;mercury(2+);nickel(2+);tetrathiocyanate |
InChI |
InChI=1S/2C2H8N2.4CHNS.Hg.Ni/c2*3-1-2-4;4*2-1-3;;/h2*1-4H2;4*3H;;/q;;;;;;2*+2/p-4 |
InChI Key |
IPGVKIAVIASJLD-UHFFFAOYSA-J |
Canonical SMILES |
C(CN)N.C(CN)N.C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[Ni+2].[Hg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-Methylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14424605.png)
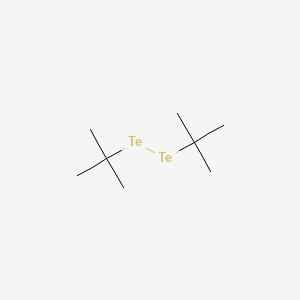
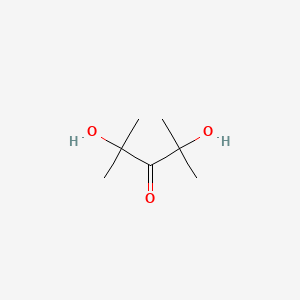
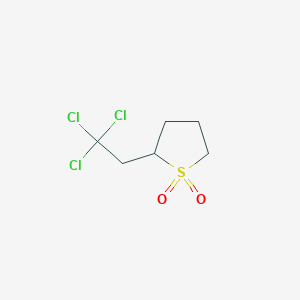
![3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14424620.png)
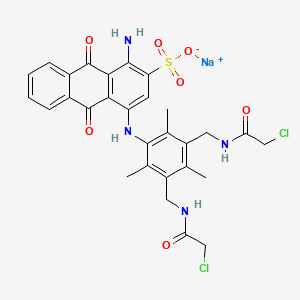
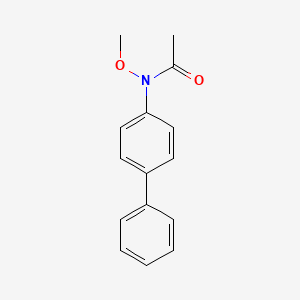

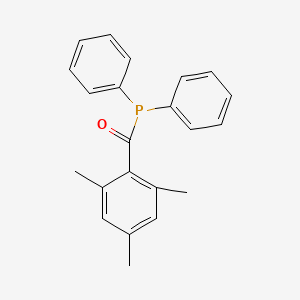
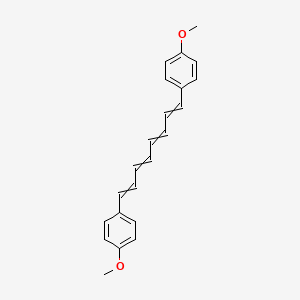
![3-Phenylpyrrolo[2,1-A]phthalazine](/img/structure/B14424665.png)
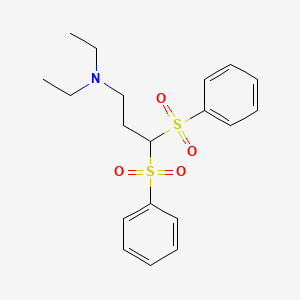

![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]butanamide](/img/structure/B14424677.png)
